Product packaging for 1-[(3,5-Dimethoxyphenyl)methyl]piperazine(Cat. No.:CAS No. 118778-74-8)

1-[(3,5-Dimethoxyphenyl)methyl]piperazine

Cat. No.: B3346418
CAS No.: 118778-74-8
M. Wt: 236.31 g/mol
InChI Key: QBONNKXMYASOKV-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethoxyphenyl)methyl]piperazine ( 118778-74-8) is a piperazine derivative of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol, this compound serves as a versatile chemical scaffold for the development of novel therapeutic agents . Recent scientific investigations highlight its potential in neurodegenerative disease research. Specifically, structural analogs of this compound have been identified as potent inhibitors of alpha-synuclein fibril growth , a key pathological process in Parkinson's disease and Lewy body dementia. These inhibitors are believed to function by binding to the ends of fibrils, capping them and preventing the addition of further monomers, thereby slowing fibril elongation . Furthermore, research into related 1,4-disubstituted piperazine-2,5-dione derivatives demonstrates protective effects against oxidative stress in neuronal cell models, suggesting broader applicability in studying cellular mechanisms that counteract damage from reactive oxygen species (ROS) . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is not intended for direct human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O2 B3346418 1-[(3,5-Dimethoxyphenyl)methyl]piperazine CAS No. 118778-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-7-11(8-13(9-12)17-2)10-15-5-3-14-4-6-15/h7-9,14H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBONNKXMYASOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCNCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 3,5 Dimethoxyphenyl Methyl Piperazine

Strategies for Precursor Synthesis

3,5-Dimethoxybenzaldehyde (B42067) is a crucial starting material, providing the substituted benzyl (B1604629) moiety. A common and effective laboratory-scale synthesis begins with 3,5-dihydroxybenzoic acid. This multi-step process involves protection of the hydroxyl groups, reduction of the carboxylic acid, and subsequent oxidation to the aldehyde.

A typical synthetic sequence is as follows:

Methylation: 3,5-Dihydroxybenzoic acid is first methylated to protect the phenolic hydroxyl groups and form the corresponding methyl ester. This is commonly achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. The reaction converts the starting acid into methyl 3,5-dimethoxybenzoate.

Reduction: The ester group of methyl 3,5-dimethoxybenzoate is then reduced to a primary alcohol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is used to accomplish this transformation, yielding 3,5-dimethoxybenzyl alcohol.

Oxidation: The final step is the mild oxidation of 3,5-dimethoxybenzyl alcohol to the desired 3,5-dimethoxybenzaldehyde. Reagents like Collins reagent (a complex of chromium trioxide and pyridine) are suitable for this step, as they can perform the oxidation without over-oxidizing the aldehyde to a carboxylic acid.

StepStarting MaterialReagentsProductTypical Yield
1. Methylation3,5-Dihydroxybenzoic acidDimethyl sulfate, K₂CO₃, AcetoneMethyl 3,5-dimethoxybenzoateHigh
2. ReductionMethyl 3,5-dimethoxybenzoateLithium aluminum hydride (LiAlH₄), Et₂O3,5-Dimethoxybenzyl alcoholHigh
3. Oxidation3,5-Dimethoxybenzyl alcoholCollins reagent (CrO₃·2Py), CH₂Cl₂3,5-DimethoxybenzaldehydeHigh

Piperazine (B1678402) is a widely used heterocyclic scaffold in medicinal chemistry due to its versatile chemical properties. wikipedia.org While piperazine itself is commercially available, understanding its fundamental synthesis provides context for its role as a precursor. Industrial production of piperazine often occurs as a byproduct in the ammoniation of 1,2-dichloroethane or ethanolamine, which primarily aims to produce ethylenediamine. wikipedia.org

Alternative laboratory and industrial syntheses include:

Cyclization of Diethanolamine: Reacting diethanolamine with ammonia and hydrogen over a hydrogenation catalyst at elevated temperatures (150–400 °C) and pressures can produce piperazine. researchgate.netgoogle.com

From Aminoethylethanolamine (AEEA): Catalytic intramolecular cyclization of AEEA is another viable route. researchgate.net

Reduction of Pyrazine: Pyrazine can be reduced with sodium in ethanol (B145695) to yield piperazine, although this method is less common. wikipedia.org

For syntheses requiring a monosubstituted piperazine, protecting groups are often employed. The tert-butyloxycarbonyl (Boc) group is a common choice. N-Boc-piperazine is prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O). This blocks one of the nitrogen atoms, allowing for selective functionalization of the other.

Direct Synthetic Routes to 1-[(3,5-Dimethoxyphenyl)methyl]piperazine

With the precursors in hand, the target molecule can be synthesized through several direct methods. The most common and efficient routes involve forming the C-N bond between the benzylic carbon of the 3,5-dimethoxybenzyl group and one of the nitrogen atoms of the piperazine ring.

Reductive amination is a highly efficient and widely used method for forming C-N bonds. This one-pot reaction involves the initial condensation of an aldehyde (3,5-dimethoxybenzaldehyde) with an amine (piperazine) to form an intermediate iminium ion, which is then immediately reduced in situ to the final amine product.

The general reaction is: 3,5-Dimethoxybenzaldehyde + Piperazine → [Iminium Ion Intermediate] --(Reducing Agent)--> this compound

A key advantage of this method is that it avoids the isolation of the often-unstable imine or enamine intermediates. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to its mildness and selectivity for iminium ions over aldehydes. researchgate.net Catalytic hydrogenation, using hydrogen gas and a catalyst like palladium on carbon (Pd/C), is another effective reduction method. orgsyn.orgnih.gov To avoid the formation of the disubstituted by-product, an excess of piperazine is often used.

Reducing AgentSolvent(s)Key Conditions
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), Methanol (B129727)Room temperature, typically 24 hours. researchgate.net
Catalytic Hydrogenation (H₂/Pd-C)Ethanol, MTBEElevated temperature (e.g., 50-75 °C) and pressure (e.g., 5-10 bar H₂). orgsyn.orgnih.gov

Direct N-alkylation provides another primary route to the target compound. This method involves a nucleophilic substitution reaction where the piperazine nitrogen acts as the nucleophile, attacking an electrophilic benzylic carbon. The required electrophile, 3,5-dimethoxybenzyl halide (e.g., bromide or chloride), is synthesized from the corresponding 3,5-dimethoxybenzyl alcohol.

The reaction is: Piperazine + 3,5-Dimethoxybenzyl Bromide --(Base)--> this compound

A significant challenge in the N-alkylation of piperazine is controlling the degree of substitution. Since both nitrogen atoms are nucleophilic, the reaction can easily proceed to form the 1,4-disubstituted product. To favor the desired mono-alkylation, several strategies can be employed:

Stoichiometric Control: Using a large excess of piperazine relative to the benzyl halide shifts the equilibrium towards the monosubstituted product.

Use of Protecting Groups: As mentioned, starting with N-Boc-piperazine ensures that alkylation occurs only on the unprotected nitrogen. The Boc group can then be removed under acidic conditions to yield the final product.

In Situ Hydrochloride Formation: One procedure for preparing N-benzylpiperazine involves the reaction of piperazine with benzyl chloride where piperazine dihydrochloride is precipitated, leaving the monosubstituted product in solution. nih.gov

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrogen halide formed during the reaction.

While reductive amination and N-alkylation are the most direct and common methods for synthesizing N-benzylpiperazines, other advanced synthetic strategies exist for C-N bond formation. However, these are often more suited for different substitution patterns.

For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. This reaction is highly effective for the synthesis of N-arylpiperazines by coupling an aryl halide with piperazine. However, it is not the standard method for creating N-benzyl linkages, as the sp³-hybridized benzylic carbon of a benzyl halide is highly susceptible to direct nucleophilic substitution (N-alkylation), which is a simpler, non-catalyzed process. Therefore, employing a complex catalytic cycle like Buchwald-Hartwig for this specific transformation is generally unnecessary.

Another less direct approach could involve constructing the piperazine ring onto a pre-existing 3,5-dimethoxybenzylamine molecule. This might involve reacting the primary amine with a synthon like bis(2-chloroethyl)amine. This multi-step process is considerably less efficient than the direct routes and is typically avoided unless dictated by the availability of starting materials or the need for specific substitution patterns on the piperazine ring itself.

Ultimately, for the specific synthesis of this compound, reductive amination and direct N-alkylation remain the most practical and efficient synthetic methodologies.

Optimization of Reaction Conditions and Yield for Academic Synthesis

The academic synthesis of this compound typically involves the N-alkylation of piperazine with a suitable 3,5-dimethoxybenzyl halide. A common synthetic route involves the reaction of piperazine with 3,5-dimethoxybenzyl bromide. In a study detailing the synthesis of a related compound, 1-[3,5-(dimethoxybenzyl)]-4-[3-(trifluoromethyl)phenyl]piperazine, a solution of 3,5-dimethoxybenzylbromide, 3-trifluoromethylphenylpiperazine monohydrochloride, and triethylamine in dichloromethane was stirred overnight at room temperature. The product was obtained as a white solid after evaporation of the solvent under reduced pressure beilstein-journals.org.

Optimization of such reactions in an academic setting often involves a systematic variation of several parameters to maximize the yield and purity of the desired monosubstituted product while minimizing the formation of the disubstituted byproduct, 1,4-bis[(3,5-dimethoxyphenyl)methyl]piperazine. Key parameters for optimization include the molar ratio of reactants, the choice of solvent, the type of base used, reaction temperature, and reaction time.

Molar Ratio: The stoichiometry of piperazine to the benzylating agent is a critical factor. Using a large excess of piperazine can favor the formation of the mono- N-alkylated product by increasing the statistical probability of the benzylating agent reacting with an un-substituted piperazine molecule.

Solvent: The choice of solvent can influence the solubility of reactants and the rate of reaction. Aprotic polar solvents such as dichloromethane, acetonitrile (B52724), or dimethylformamide (DMF) are often employed for N-alkylation reactions.

Base: A base is typically required to neutralize the hydrohalic acid formed during the reaction. Common bases include organic amines like triethylamine or diisopropylethylamine, or inorganic bases such as potassium carbonate or sodium bicarbonate. The strength and steric hindrance of the base can affect the reaction rate and selectivity.

Temperature and Time: The reaction is often carried out at room temperature, but gentle heating may be employed to increase the reaction rate. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.

A hypothetical optimization table for the synthesis of this compound is presented below to illustrate the process.

EntryPiperazine (equiv.)SolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
11.2DichloromethaneTriethylamine (1.5)252465
23.0DichloromethaneTriethylamine (1.5)252485
33.0AcetonitrilePotassium Carbonate (2.0)401288
43.0DMFDiisopropylethylamine (1.5)251882
55.0AcetonitrilePotassium Carbonate (2.0)401292

Stereoselective Synthesis and Chiral Resolution (if applicable for specific research contexts)

This compound itself is an achiral molecule. However, stereocenters can be introduced through derivatization of the piperazine ring or the benzyl moiety, or if a chiral piperazine precursor is used. In such cases, stereoselective synthesis or chiral resolution becomes a critical aspect of the research.

Chiral Resolution: Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for the analytical and preparative separation of chiral compounds, including piperidine and piperazine derivatives nih.govnih.gov. The choice of the chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel OD or Chiralpak AD) and the mobile phase composition are crucial for achieving good separation mdpi.com. Supercritical fluid chromatography (SFC) is another powerful technique for chiral separations nih.gov.

For a hypothetical chiral derivative of this compound, a chiral HPLC method development would involve screening different CSPs and mobile phase systems to achieve baseline separation of the enantiomers.

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (Rs)
Chiralpak IAHexane (B92381)/Isopropanol (90:10)1.02541.8
Chiralcel OD-HHexane/Ethanol (80:20)0.82542.5
Lux Cellulose-3Acetonitrile/Methanol (50:50)1.22541.5

Derivatization Strategies of this compound

The presence of a secondary amine in the piperazine ring and the activated dimethoxyphenyl ring allows for a wide range of derivatization strategies, enabling the synthesis of diverse chemical libraries for various research purposes.

The secondary nitrogen atom of the piperazine ring is a versatile handle for various chemical modifications, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation.

N-Alkylation and N-Arylation: The secondary amine can be further alkylated or arylated to introduce a variety of substituents. N-alkylation can be achieved by reacting the compound with alkyl halides or by reductive amination with aldehydes or ketones. N-arylation reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl groups.

N-Acylation and N-Sulfonylation: The piperazine nitrogen can readily react with acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. For instance, the synthesis of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine was achieved through a carbodiimide-mediated condensation reaction between N-(2-methoxyphenyl)piperazine and 3,5-dinitrobenzoic acid nih.gov. Similarly, this compound can be acylated with various carboxylic acids or their activated derivatives.

The dimethoxyphenyl ring is activated towards electrophilic aromatic substitution due to the presence of the two electron-donating methoxy (B1213986) groups, which direct incoming electrophiles to the ortho and para positions (relative to the methoxy groups).

Nitration: The aromatic ring can be nitrated using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The nitro group can then serve as a handle for further transformations, such as reduction to an amino group. The nitration of 1,3,5-triazine (B166579) derivatives has been reported, showcasing the feasibility of introducing nitro groups onto activated aromatic systems mdpi.com.

Halogenation: Electrophilic halogenation can introduce bromine or chlorine atoms onto the aromatic ring using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst.

Friedel-Crafts Acylation and Alkylation: The electron-rich dimethoxyphenyl ring is susceptible to Friedel-Crafts reactions. Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce a keto group. Similarly, Friedel-Crafts alkylation can introduce alkyl groups, although it is often more challenging to control and can be prone to polyalkylation beilstein-journals.orgbeilstein-journals.org. The enantioselective Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene has been demonstrated, highlighting the reactivity of such electron-rich aromatic rings .

To study the biological targets and mechanisms of action of this compound derivatives, the synthesis of labeled analogues, such as radiolabeled or fluorescent probes, is essential.

Radiolabeled Analogues: For use in positron emission tomography (PET) imaging, the compound can be labeled with positron-emitting isotopes like Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]). This typically involves the synthesis of a suitable precursor that can be rapidly radiolabeled in the final step. For example, a desmethyl precursor could be synthesized and then methylated with [¹¹C]methyl iodide or [¹¹C]methyl triflate nih.gov. Alternatively, a precursor with a suitable leaving group could be subjected to nucleophilic substitution with [¹⁸F]fluoride researchgate.net. The synthesis of ¹⁸F-labeled piperazine-based inhibitors has been reported for PET imaging of fibroblast activation protein nih.govresearchgate.net.

Fluorescent Probes: Fluorescent probes can be synthesized by conjugating a fluorophore to the this compound scaffold. This can be achieved by reacting the secondary amine of the piperazine with a fluorophore that has a reactive group, such as an isothiocyanate, a succinimidyl ester, or a sulfonyl chloride. Common fluorophores that can be used include coumarins, fluoresceins, rhodamines, and BODIPY dyes. The synthesis of coumarin-piperazine derivatives has been explored for their biological activities nih.gov.

Molecular Interactions and Mechanistic Insights of 1 3,5 Dimethoxyphenyl Methyl Piperazine

In Vitro Receptor Binding and Ligand Profiling

The interaction of a compound with various receptors is a cornerstone of its pharmacological profile. For piperazine (B1678402) derivatives, research has heavily focused on their engagement with central nervous system targets.

Engagement with Neurotransmitter Receptors (e.g., Serotonin (B10506), Dopamine)

While direct binding data for 1-[(3,5-Dimethoxyphenyl)methyl]piperazine is not published, the benzylpiperazine and arylpiperazine scaffolds are well-known for their interaction with monoamine neurotransmitter systems. The parent compound, 1-benzylpiperazine (B3395278) (BZP), stimulates the release of and inhibits the reuptake of key neurotransmitters like dopamine (B1211576) and serotonin. europa.eu This activity underlies its stimulant properties. europa.euresearchgate.net

Studies on more complex arylpiperazine derivatives have consistently demonstrated significant affinity for various serotonin (5-HT) and dopamine (D) receptors. For instance, different series of arylpiperazines have been shown to bind with high affinity to 5-HT1A and 5-HT2A receptors. nih.govnih.govnih.gov The rewarding properties of BZP in animal models have been linked to its effects on both the dopaminergic and serotonergic systems, specifically involving dopamine D1-like and serotonin 5-HT3 receptors. nih.gov The substitution pattern on the aromatic ring is a critical determinant of the affinity and selectivity for these receptors. nih.govmdpi.com

Interactions with Sigma Receptors (σ1, σ2)

The sigma receptor family, particularly the σ1 receptor, has emerged as a significant target for benzylpiperazine derivatives. nih.govnih.gov The σ1 receptor is a unique intracellular chaperone protein implicated in modulating various signaling pathways and is a promising target for conditions like neuropathic pain. nih.govnih.govmdpi.com

Recent research has focused on designing benzylpiperazine derivatives as potent and selective σ1 receptor ligands. nih.govnih.gov In one such study, the 4-[(4-methoxyphenyl)methyl]piperazin-1-yl moiety was used as a core structural element in developing new σ1 receptor antagonists. nih.govacs.org This highlights the importance of the methoxy-substituted benzyl (B1604629) group for achieving high affinity. Although this research used a para-methoxy substituent rather than the 3,5-dimethoxy pattern, it provides strong evidence that the scaffold of this compound is highly relevant for σ1 receptor binding.

One of the most potent compounds from this series, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15) , demonstrated a Ki value of 1.6 nM for the σ1 receptor and was over 800-fold selective against the σ2 receptor. nih.govnih.govacs.org This suggests that appropriate substitutions on the benzylpiperazine core can lead to highly potent and selective ligands.

Table 1: σ Receptor Binding Affinities for a Related Benzylpiperazine Derivative This table presents data for a structurally related compound to illustrate the potential of the benzylpiperazine scaffold, as specific data for this compound is not available.

Compound Nameσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (Ki σ2/Ki σ1)Source(s)
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one1.61418886 nih.gov, nih.gov, acs.org

Evaluation of Enzyme Inhibition or Activation (e.g., Autotaxin, PARP-1)

There is no available literature describing the evaluation of this compound as an inhibitor or activator of enzymes such as autotaxin or Poly (ADP-ribose) polymerase-1 (PARP-1).

Ion Channel Modulation Studies (if reported in academic literature)

No studies reporting the modulation of ion channels by this compound have been found in the published academic literature. While some piperidine- and piperazine-based compounds have been investigated as potential potassium channel blockers, these are typically structurally dissimilar. nih.govnih.gov

Cellular Mechanisms of Action in Model Systems

Modulation of Intracellular Signaling Pathways in Cell Lines

Specific studies detailing the effects of this compound on intracellular signaling pathways in cell lines are not available. However, based on the known targets of its structural analogs, its potential mechanisms can be inferred.

Should the compound engage σ1 receptors, as suggested by research on related benzylpiperazines, nih.govacs.org it could modulate a variety of cellular processes. The σ1 receptor is known to influence calcium signaling between the endoplasmic reticulum and mitochondria, regulate the activity of ion channels, and modulate pathways involved in cell survival and neurite outgrowth. mdpi.com Ligands can act as agonists or antagonists, producing distinct downstream effects. For example, σ1 receptor antagonists have been shown to produce antinociceptive (pain-reducing) effects in animal models, a process linked to the modulation of nociceptive signaling. nih.govnih.gov

Furthermore, if the compound interacts with dopaminergic and serotonergic receptors, it would likely modulate downstream pathways such as those involving cyclic AMP (cAMP) and phospholipase C. The rewarding effects of the parent compound BZP, for instance, are mediated through these neurotransmitter systems in the brain. nih.gov

Effects on Gene Expression and Proteomic Profiles in In Vitro Models

A review of the available scientific literature did not yield specific studies detailing the effects of this compound on gene expression or comprehensive proteomic profiles in in vitro models. Research has been conducted on various piperazine derivatives, which have been shown to influence specific cellular pathways; for instance, certain novel 1,4-disubstituted piperazine-2,5-dione derivatives have been noted to provide protection against oxidative damage through the IL-6/Nrf2 loop pathway. However, direct experimental data on the global gene or protein expression changes induced by this compound itself is not presently available in published research.

Cellular Uptake and Subcellular Distribution in Cultured Cells

There is a lack of specific published data concerning the cellular uptake mechanisms and the precise subcellular distribution of this compound in cultured cells. While studies on other molecular classes, such as certain polyamide-dye conjugates, have investigated cellular localization, this information is not transferable to the subject compound. mdpi.com Therefore, the processes by which this compound enters cells and where it accumulates within cellular compartments remain to be elucidated through dedicated research.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For analogues of this compound, SAR investigations have explored how chemical modifications to different parts of the molecule influence biological activity. The piperazine scaffold is recognized as a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties and its capacity to be chemically modified. nih.gov

Influence of Substituent Variations on the Dimethoxyphenyl Moiety

The substitution pattern on the phenyl ring is a critical determinant of the biological activity of arylpiperazine analogues. Research on various phenylpiperazine derivatives has demonstrated that the nature, position, and number of substituents significantly modulate their potency and selectivity.

For example, in a series of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety, compounds with a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent showed more potent cytotoxic activity against a breast adenocarcinoma cell line (MCF7) than other halogenated analogues. nih.govmdpi.com This suggests that the presence of two chlorine atoms on the phenyl ring is favorable for this particular activity. nih.govmdpi.com In another study, hybrid analogues combining features of 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) were synthesized. nih.gov It was found that adding a methylenedioxybenzyl group to the 3-TFMPP scaffold was generally detrimental to binding at most 5-HT₁ receptor subtypes. nih.gov However, the specific isomer 1-[4-(3,4-methylenedioxybenzyl)]-4-[3-(trifluoromethyl)phenyl]piperazine retained affinity for the 5-HT₁ₐ receptor comparable to the parent 3-TFMPP. nih.gov

These findings highlight that electronic and steric properties of the substituents on the phenyl ring are key to the interaction with biological targets.

Table 1: Influence of Phenyl Ring Substituents on Biological Activity of Piperazine Analogues

Parent Scaffold Substituent on Phenyl Ring Observed Effect on Activity Reference(s)
Phenylpiperazine derivative of 1,2-Benzothiazine 3,4-dichloro Preferred for cytotoxic activity in MCF7 cells. nih.gov, mdpi.com
Phenylpiperazine derivative of 1,2-Benzothiazine p-fluoro Active, but less potent than dichloro derivative. nih.gov, mdpi.com
Phenylpiperazine derivative of 1,2-Benzothiazine m-trifluoromethyl Active, but less potent than dichloro derivative. nih.gov, mdpi.com
1-(Trifluoromethylphenyl)piperazine Addition of 3,4-methylenedioxybenzyl group Detrimental to binding at most 5-HT₁ receptor subtypes. nih.gov

Impact of Structural Changes within the Piperazine Ring

The piperazine ring itself is a vital component for the activity of many of its derivatives, and modifications to this heterocycle can lead to significant changes in biological function. nih.gov Studies on nucleozin, an anti-influenza agent with a piperazine core, revealed that increasing the conformational freedom of the piperazine system resulted in analogues that were less active. nih.govresearchgate.netplos.org This loss of activity underscores the necessity of the constrained piperazine ring for maintaining the compound's antiviral properties. nih.govresearchgate.netplos.org

The importance of the piperazine heterocycle is further supported by comparative studies. In one instance, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group led to a notable decrease in telomerase inhibitory activity. nih.gov In other work, the introduction of a more rigid bicyclic system, 2,5-diazabicyclo[2.2.1]heptane (DBH), in place of the piperazine ring was explored, with the hypothesis that the increased rigidity could enhance binding ability. plos.org These examples collectively indicate that the specific structure, conformation, and basicity of the piperazine ring are crucial for optimal interaction with biological targets.

Table 2: Effect of Piperazine Ring Modifications on Biological Activity

Original Moiety Modification Resulting Moiety Impact on Activity Reference(s)
Piperazine Replacement Morpholine Noticeable decrease in activity. nih.gov
Piperazine Replacement Pyrrolidine Noticeable decrease in activity. nih.gov
Piperazine Increased Flexibility Acyclic diamine Loss of anti-influenza activity. nih.gov, researchgate.net, plos.org

Conformational Analysis and Molecular Docking Simulations

Computational methods such as conformational analysis and molecular docking are powerful tools for understanding the molecular interactions of piperazine analogues at their biological targets. researchgate.net These simulations provide insights into the three-dimensional structure of the ligand-receptor complex and predict the binding affinity. ugm.ac.id

For many piperazine derivatives, molecular docking studies have been performed to elucidate their binding modes with targets like DNA, topoisomerase II, and various G-protein coupled receptors. nih.govmdpi.com These studies often reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex. nih.gov For instance, in a series of phenylpiperazine derivatives of 1,2-benzothiazine, docking studies showed that the 3,4-dichlorophenylpiperazine moiety was involved in interactions with DNA base pairs, while also participating in π-sulfur interactions with methionine residues in topoisomerase II. mdpi.com

Conformational analysis of substituted piperazine rings consistently shows a preference for a chair conformation, which is considered the most stable arrangement. nih.gov In 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, the piperazine ring adopts a conformation close to an ideal chair form, with exocyclic substituents occupying equatorial sites. nih.gov The docking pose of arylpiperazine derivatives can be influenced by the protonation state of the nitrogen atoms within the piperazine ring, which affects how the different parts of the molecule orient themselves within the catalytic and peripheral binding sites of an enzyme. researchgate.net

Advanced Analytical and Bioanalytical Methodologies for 1 3,5 Dimethoxyphenyl Methyl Piperazine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating 1-[(3,5-Dimethoxyphenyl)methyl]piperazine from starting materials, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A typical method involves reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a more polar solvent mixture.

Method development focuses on optimizing the separation of the main compound from any potential impurities. Key parameters that are adjusted include the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the aqueous phase, the column temperature, and the flow rate. Detection is commonly performed using a UV detector, as the dimethoxy-substituted benzene (B151609) ring provides a strong chromophore. The wavelength for detection is selected based on the UV absorbance maximum of the compound. For piperazine (B1678402) derivatives, this is often in the range of 220-280 nm. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Value
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm

| Injection Vol. | 10 µL |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While piperazine itself is volatile, larger derivatives like this compound may have lower volatility and could benefit from derivatization to improve their chromatographic properties and prevent thermal degradation in the injector or column. A common derivatization strategy is acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA), to produce a more volatile derivative.

The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. A temperature program is used to ensure the efficient separation of components. Detection is most commonly achieved with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification.

Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions, such as the synthesis of this compound. nih.gov It offers a rapid and cost-effective way to assess the consumption of starting materials and the formation of the product. nih.gov

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). lew.ro The plate is then developed in a chamber containing an appropriate solvent system (the mobile phase), often a mixture of a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) and a polar solvent like methanol (B129727) or triethylamine. The separation is based on the differential partitioning of the components between the stationary and mobile phases. After development, the spots are visualized, commonly under UV light at 254 nm, where the aromatic ring of the product will be visible. The progress of the reaction is determined by the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system.

Table 2: Example TLC Analysis for Reaction Monitoring

Compound Rf Value (Ethyl Acetate/Methanol, 9:1) Visualization
3,5-Dimethoxybenzaldehyde (B42067) (Starting Material) 0.75 UV (254 nm)

| This compound (Product) | 0.30 | UV (254 nm) |

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and complementing the data from chromatographic analyses.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are essential for the complete characterization of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, characteristic signals would include those for the aromatic protons on the dimethoxyphenyl ring, the methoxy (B1213986) group protons, the benzylic methylene (B1212753) protons, and the protons of the piperazine ring.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic signals for the aromatic carbons (with and without attached protons), the methoxy carbons, the benzylic carbon, and the carbons of the piperazine ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in CDCl₃)

Atom Type ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH (Positions 2, 6) ~6.4 - 6.5 (d) ~105 - 106
Aromatic CH (Position 4) ~6.3 - 6.4 (t) ~98 - 99
Aromatic C-O (Positions 3, 5) - ~160 - 161
Aromatic C (Position 1) - ~140 - 141
Methoxy (-OCH₃) ~3.7 - 3.8 (s, 6H) ~55 - 56
Benzylic (-CH₂-) ~3.4 - 3.5 (s, 2H) ~63 - 64
Piperazine (-CH₂-N-CH₂-) ~2.4 - 2.5 (t, 4H) ~54 - 55

| Piperazine (-CH₂-NH-CH₂-) | ~2.8 - 2.9 (t, 4H) | ~45 - 46 |

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For a compound like this compound, Electrospray Ionization (ESI) is a common soft ionization technique that typically produces a protonated molecular ion ([M+H]⁺). High-Resolution Mass Spectrometry (HRMS) can determine the mass of this ion with very high accuracy, allowing for the calculation of the elemental formula.

Electron Ionization (EI), a harder ionization technique often coupled with GC, causes more extensive fragmentation. The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, a major fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable 3,5-dimethoxybenzyl cation.

Table 4: Key Mass Spectrometry Data for this compound

Analysis Result Information Provided
Molecular Formula C₁₃H₂₀N₂O₂ -
Molecular Weight 236.31 g/mol -
ESI-MS ([M+H]⁺) m/z 237.16 Confirms molecular weight
HRMS ([M+H]⁺) m/z 237.1547 Confirms elemental composition (Calculated: 237.1552)

| Major EI-MS Fragment | m/z 151.07 | Corresponds to the [C₉H₁₁O₂]⁺ (3,5-dimethoxybenzyl) cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for the structural confirmation and functional group analysis of this compound.

Infrared (IR) Spectroscopy The IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups. The analysis of these bands provides a molecular fingerprint, confirming the compound's structure. specac.com Key absorptions are predicted based on the analysis of structurally similar compounds and established correlation tables. wpmucdn.coms-a-s.org

C-H Stretching: Aromatic C-H stretching vibrations from the 3,5-dimethoxyphenyl ring are expected to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. vscht.cz Aliphatic C-H stretches from the piperazine ring and the methylene bridge will produce strong bands in the 3000-2850 cm⁻¹ range. s-a-s.org The methoxy groups (-OCH₃) have a characteristic C-H stretch near 2830 cm⁻¹. s-a-s.org

C-N Stretching: The aliphatic C-N stretching vibrations of the tertiary amines within the piperazine ring typically produce bands in the 1250-1020 cm⁻¹ region. specac.com

Aromatic C=C Stretching: The C=C stretching vibrations within the benzene ring give rise to characteristic sharp peaks in the 1600-1450 cm⁻¹ range. s-a-s.org

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether (Ar-O-CH₃) C-O stretch is expected between 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic ring (1,3,5-trisubstituted) will result in characteristic C-H out-of-plane bending vibrations, typically found in the 900-680 cm⁻¹ region of the spectrum, which can help confirm the isomeric structure. wpmucdn.com

Interactive Table 1: Predicted Characteristic IR Absorption Peaks for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium-Weak
Aliphatic C-H (CH₂, CH₃)Stretch3000 - 2850Strong
Aromatic C=CRing Stretch1600 - 1450Medium, Sharp
Aryl Ether C-OAsymmetric Stretch1275 - 1200Strong
Aliphatic C-NStretch1250 - 1020Medium
Aromatic C-HOut-of-Plane Bend900 - 680Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the 3,5-dimethoxyphenyl chromophore. The benzene ring exhibits characteristic π→π* transitions. spcmc.ac.in In substituted benzenes, two primary bands, the E2 band (around 204 nm) and the B band (around 260 nm), are typically observed. spcmc.ac.in

The presence of two methoxy groups, which are strong auxochromes (electron-donating groups with unshared electrons), is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands. spcmc.ac.in Studies on dihydroxybenzene and dimethoxybenzene derivatives confirm that such substitutions significantly alter the absorption maxima. nih.govaatbio.com For a 3,5-disubstituted pattern, the primary absorption band (analogous to the E2 band) would be shifted to a longer wavelength compared to unsubstituted benzene. A weaker, fine-structured B-band would also be expected at a longer wavelength.

Quantitative Analysis in Preclinical Biological Matrices

Accurate quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates is critical for preclinical pharmacokinetic studies. Mass spectrometry-based methods are the techniques of choice due to their superior sensitivity and specificity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying piperazine derivatives in biological samples. resolian.comnih.gov A robust LC-MS/MS method for this compound would typically involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from matrix components, followed by chromatographic separation and detection. rsc.org

The chromatographic separation is commonly achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol). researchgate.net Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+), which is well-suited for amine-containing compounds. mdpi.com In MRM, the precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole, ensuring high selectivity. For this compound (Molecular Weight: 236.32 g/mol ), the precursor ion would be m/z 237.2. Characteristic product ions would likely arise from the cleavage of the benzylic C-N bond, a common fragmentation pathway for benzylpiperazines. europa.eu

Method validation is performed according to regulatory guidelines, assessing parameters such as accuracy, precision, linearity, recovery, matrix effect, and stability to ensure reliable and reproducible results. youtube.comstanford.eduyoutube.com

Interactive Table 2: Representative LC-MS/MS Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ)S/N > 10; Accuracy ±20%; Precision ≤20%1 - 5 ng/mL nih.gov
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 10% nih.gov
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 12% nih.gov
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-8.5% to +9.2% stanford.edu
Matrix EffectCV ≤ 15%88% - 109% researchgate.net
RecoveryConsistent and reproducible> 85%

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of piperazine derivatives. europa.eu For volatile and thermally stable compounds like this compound, direct analysis may be possible, though derivatization with reagents like heptafluorobutyric anhydride (HFBA) can improve chromatographic peak shape and sensitivity. researchgate.net However, derivatization-free methods using LLE have also been successfully developed. rsc.org

In a typical GC-MS method, separation is achieved on a capillary column (e.g., DB-5MS or similar). researchgate.net The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum for this compound would show a molecular ion peak (M⁺) at m/z 236 and characteristic fragment ions. The most prominent fragment would likely be the dimethoxybenzyl or tropylium (B1234903) cation at m/z 151, resulting from the alpha-cleavage of the bond between the benzylic carbon and the piperazine nitrogen, a hallmark fragmentation for benzylpiperazine-type structures. europa.euresearchgate.net Other fragments would arise from the piperazine ring itself.

Metabolite Identification and Profiling in In Vitro or Animal Models

Understanding the metabolic fate of this compound is crucial for predicting its in vivo clearance, potential for drug-drug interactions, and identifying pharmacologically active or toxic metabolites. In vitro models such as liver microsomes and hepatocytes are commonly used for these studies. nih.govresearchgate.net

In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes)

Metabolic stability assays measure the rate of disappearance of a parent compound when incubated with a metabolically active system. springernature.com These assays are essential for estimating intrinsic clearance (Clᵢₙₜ) and metabolic half-life (t₁/₂). bioivt.comwaters.com The compound is typically incubated at a low concentration (e.g., 1 µM) with human or animal liver microsomes or hepatocytes in the presence of necessary cofactors like NADPH. mercell.com Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), the reaction is quenched with an organic solvent like acetonitrile, and the remaining parent compound is quantified by LC-MS/MS. mercell.comsigmaaldrich.cn

Liver microsomes primarily contain Phase I (e.g., Cytochrome P450) and some Phase II (e.g., UGT) enzymes, making them suitable for assessing oxidative metabolism. mdpi.com Hepatocytes provide a more complete metabolic picture, containing both Phase I and Phase II enzymes as well as active transporters. researchgate.net The results help rank compounds based on their metabolic lability early in the drug discovery process. springernature.com

Interactive Table 3: Representative Metabolic Stability Data in Human Liver Microsomes

Time (min)% Parent Compound Remaining
0100
585
1560
3035
6012
Calculated Parameters
Half-life (t₁/₂)27.5 min
Intrinsic Clearance (Clᵢₙₜ)50.4 µL/min/mg protein

Identification of Metabolites Using High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS), particularly on Orbitrap or Q-TOF platforms, is a key technology for identifying drug metabolites. nih.gov Its high mass accuracy (<5 ppm) allows for the confident determination of the elemental composition of metabolites from their exact mass. nih.gov

For this compound, several metabolic pathways can be predicted based on studies of other piperazine-containing drugs. mdma.chnih.gov Common biotransformations include:

O-Demethylation: Loss of one or both methyl groups from the dimethoxy-phenyl ring.

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

N-Oxidation: Oxidation of one of the nitrogen atoms in the piperazine ring.

Piperazine Ring Opening: Oxidative degradation of the piperazine ring structure.

N-Dealkylation: Cleavage of the dimethoxybenzyl group from the piperazine ring.

Metabolite identification workflows use HRMS to screen for these expected mass shifts from the parent drug. Data-dependent acquisition allows for the automatic triggering of MS/MS fragmentation scans for potential metabolites. The fragmentation pattern of a metabolite, when compared to the parent drug, helps to pinpoint the site of metabolic modification. nih.gov

Interactive Table 4: Plausible Metabolites of this compound and their Biotransformations

MetaboliteBiotransformationMass ChangeExpected [M+H]⁺ (m/z)
M1O-Demethylation-14.0157 Da (-CH₂)223.1
M2Hydroxylation+15.9949 Da (+O)253.2
M3Di-O-Demethylation-28.0313 Da (-2xCH₂)209.1
M4Hydroxylation + O-Demethylation+1.9792 Da (+O, -CH₂)239.1
M5N-Oxidation+15.9949 Da (+O)253.2

Computational Prediction of Metabolic Pathways

The investigation of xenobiotic metabolism is a critical component of drug discovery and development, as metabolic transformations can significantly influence the efficacy and safety of a compound. nih.gov Experimental studies for metabolic profiling are often resource-intensive. nih.gov Consequently, computational (in silico) methods have become indispensable tools for predicting the metabolic fate of small organic molecules like this compound. nih.goveurekaselect.com These predictive models are broadly categorized into ligand-based and structure-based approaches, which help in identifying potential sites of metabolism (SOMs), elucidating metabolite structures, and predicting interactions with metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.goveurekaselect.com

A variety of computational tools are available, ranging from expert systems and machine learning-based methods to molecular docking and quantum chemical analysis. eurekaselect.comfrontiersin.org Software platforms such as BioTransformer, MetaSite, and GLORYx utilize extensive databases of known metabolic reactions and machine learning algorithms to forecast the biotransformations a molecule is likely to undergo. frontiersin.orgmoldiscovery.combiotransformer.ca These programs can predict "hot spots" on a molecule that are susceptible to enzymatic attack and even generate the structures of the most probable metabolites. moldiscovery.com For instance, BioTransformer combines a knowledge-based approach with machine learning to predict metabolism in various biological systems, including different CYP450 enzymes. biotransformer.canih.gov Similarly, MetaSite employs a unique algorithm that considers both enzyme-substrate recognition and the kinetics of the chemical transformation to predict metabolic outcomes related to CYP and flavin-containing monooxygenase (FMO) mediated reactions. moldiscovery.com

For this compound, computational models would predict metabolism primarily at the dimethoxy-substituted phenyl ring and the piperazine ring. Drawing parallels from metabolic studies of structurally similar arylpiperazine compounds is informative. For example, the metabolism of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) is dominated by O-demethylation. nih.gov Likewise, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) undergoes significant aromatic hydroxylation. nih.gov Based on these precedents and the functionalities present in this compound, the primary predicted metabolic reactions are O-demethylation of one or both methoxy groups and hydroxylation of the aromatic ring.

The prediction of which CYP isoforms are responsible for these transformations is a key output of computational models. Studies on related piperazine derivatives have identified specific enzymes. For MeOPP, CYP2D6 was identified as the principal enzyme responsible for O-demethylation. nih.gov The hydroxylation of TFMPP was found to be catalyzed by CYP1A2, CYP2D6, and CYP3A4, with CYP2D6 playing the most significant role. nih.gov Therefore, it is predicted that these same enzymes, particularly CYP2D6, are likely involved in the metabolism of this compound.

The following table summarizes the likely metabolic pathways and the resulting metabolites for this compound as predicted by computational approaches.

Table 1: Predicted Metabolic Reactions and Metabolites of this compound

Predicted Reaction Type Site of Metabolism Predicted Metabolite Name
Mono-O-demethylation Methoxy group at C3 or C5 1-[(3-Hydroxy-5-methoxyphenyl)methyl]piperazine
Di-O-demethylation Both methoxy groups at C3 and C5 1-[(3,5-Dihydroxyphenyl)methyl]piperazine
Aromatic Hydroxylation Phenyl ring (e.g., at C2, C4, or C6) 1-[(2-Hydroxy-3,5-dimethoxyphenyl)methyl]piperazine
N-dealkylation Piperazine ring nitrogen Piperazine and 3,5-dimethoxybenzaldehyde

The following table outlines common computational tools and their application in predicting the metabolism of piperazine-containing compounds.

Table 2: Application of Computational Tools in Metabolism Prediction

Computational Tool/Platform Prediction Approach Application to Piperazine Derivatives
MetaSite moldiscovery.com Substrate-enzyme recognition and chemical reactivity prediction. moldiscovery.com Identifies "hot spots" for CYP-mediated metabolism, such as O-demethylation of methoxy groups and aromatic hydroxylation. moldiscovery.com
BioTransformer biotransformer.ca Hybrid knowledge-based and machine learning system. frontiersin.orgbiotransformer.ca Predicts metabolites from Phase I (CYP450, FMO) and Phase II reactions, identifying enzymes like CYP1A2, CYP2D6, and CYP3A4 as likely catalysts. biotransformer.ca
Molecular Docking (e.g., via Schrödinger Suite, AutoDock) eurekaselect.comchemrxiv.org Simulates the binding of the compound into the active site of specific CYP enzymes. nih.goveurekaselect.com Assesses binding affinity and orientation within CYP active sites (e.g., CYP2D6) to predict the most probable sites of metabolism. chemrxiv.org

| Rule-based Expert Systems (e.g., Nexus Meteor) frontiersin.org | Utilizes a dictionary of known biotransformations expressed as reaction rules. frontiersin.org | Applies established rules for N-dealkylation, O-demethylation, and aromatic hydroxylation common to arylpiperazines. |

Table of Mentioned Compounds

Compound Name
This compound
1-(4-methoxyphenyl)piperazine (MeOPP)
1-(3-trifluoromethylphenyl)piperazine (TFMPP)
1-[(3-Hydroxy-5-methoxyphenyl)methyl]piperazine
1-[(3,5-Dihydroxyphenyl)methyl]piperazine
1-[(2-Hydroxy-3,5-dimethoxyphenyl)methyl]piperazine
Piperazine
3,5-dimethoxybenzaldehyde

Theoretical and Research Applications of 1 3,5 Dimethoxyphenyl Methyl Piperazine

Utility as a Pharmacological Probe for Receptor Systems

Piperazine (B1678402) derivatives are well-established as pharmacologically active agents that interact with a variety of receptor systems within the central nervous system. nih.gov Many of these compounds modulate the monoamine pathways, exhibiting effects on serotonin (B10506), dopamine (B1211576), and adrenergic receptors. nih.gov The core piperazine moiety serves as a versatile scaffold in medicinal chemistry, and its derivatives have been developed as antipsychotic, antidepressant, and anxiolytic drugs. nih.gov

The prototypical piperazine derivative, benzylpiperazine, is known for its stimulant and euphoric effects, highlighting the potential of this chemical class to influence neurological functions. nih.gov More complex derivatives, such as those containing arylpiperazine fragments, have shown high affinity for specific serotonin receptor subtypes, including the 5-HT1A receptor. mdpi.comebi.ac.uk The interaction with these receptors is often characterized by an ionic bond between the protonated nitrogen of the piperazine ring and specific amino acid residues within the receptor binding site, as well as π-π stacking interactions with aromatic residues. mdpi.com

Given this context, 1-[(3,5-Dimethoxyphenyl)methyl]piperazine can be conceptualized as a valuable pharmacological probe. The dimethoxyphenyl group can influence receptor binding affinity and selectivity through its electronic and steric properties. Researchers can use this compound in in vitro binding assays to investigate its interaction with a panel of receptors, thereby elucidating its pharmacological profile. Such studies would help to determine its potential as a tool for studying the function of specific receptor systems and for validating new drug targets.

Role in Lead Optimization and Preclinical Drug Discovery Efforts (conceptual applications)

In the realm of drug discovery, lead optimization is a critical phase where a promising compound (a "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. Piperazine derivatives are frequently subjected to lead optimization efforts due to their favorable pharmacological activities. mdpi.commdpi.com For instance, series of 1,3,5-triazine (B166579) derivatives incorporating a piperazine structure have been optimized to enhance their antiviral activity against the potato virus Y (PVY). mdpi.com Similarly, rhodanine-piperazine hybrids have been developed as potential anti-breast cancer agents targeting key tyrosine kinases. mdpi.com

Conceptually, this compound can serve as a foundational scaffold in lead optimization campaigns. Medicinal chemists can systematically modify its structure to explore structure-activity relationships (SAR). For example, the substitution pattern on the phenyl ring can be altered, or the piperazine ring can be functionalized at the N4 position to generate a library of analogues. These new compounds can then be screened for improved biological activity against a specific therapeutic target. The initial data from such a screening campaign could look like the hypothetical example in the table below.

Table 1: Hypothetical Lead Optimization Data for Analogs of this compound

Compound ID R1 Substitution R2 Substitution Target Affinity (IC50, nM)
Lead-001 3,5-dimethoxy H 500
Analog-A1 3,4,5-trimethoxy H 250
Analog-A2 4-fluoro H 750
Analog-B1 3,5-dimethoxy Methyl 450

Development of Fluorescent or Radioligand Analogues for Biological Imaging

Biological imaging techniques, such as positron emission tomography (PET) and fluorescence microscopy, are powerful tools for visualizing and quantifying biological processes in living systems. These techniques often rely on the use of specifically designed molecular probes, such as radioligands and fluorescent probes. Piperazine-based structures have been successfully utilized in the development of such imaging agents. nih.govnih.gov

For example, radioiodinated 1-alkyl-4-phenylpiperazines have been synthesized and evaluated as potential brain-imaging agents. nih.gov In one study, a 1-N-butyl derivative showed promising brain uptake and selectivity, suggesting its potential for radionuclide imaging. nih.gov Furthermore, piperazine derivatives have been conjugated with fluorescent moieties like BODIPY dyes to create fluorescent-PET probes for in vivo imaging. rsc.orgresearchgate.net The synthesis of fluorescent ligands for the human 5-HT1A receptor based on a 1-arylpiperazine structure has also been reported, demonstrating the feasibility of visualizing specific receptors. ebi.ac.uk

Following these precedents, this compound could be a precursor for the synthesis of novel imaging agents. The piperazine nitrogen provides a convenient point for attaching a fluorescent dye or a chelating agent for a radionuclide. The resulting fluorescent or radiolabeled analogues could then be used to study the distribution and density of their target receptors in the brain or other tissues, providing valuable insights into disease states and the effects of drugs. A hypothetical synthetic scheme for such a modification is presented below.

Table 2: Potential Strategies for Developing Imaging Probes

Probe Type Modification Strategy Potential Application
Fluorescent Probe Covalent attachment of a fluorophore (e.g., FITC, Rhodamine) to the N4-position of the piperazine ring. In vitro and in situ visualization of target receptors in tissue sections or cell cultures.

Contribution to Understanding Structure-Function Relationships within Piperazine Chemical Space

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. The piperazine scaffold offers a rich chemical space for SAR studies due to the ease with which substituents can be introduced at various positions. nih.govnih.gov By synthesizing and evaluating a series of related compounds, researchers can build models that predict the biological activity of new molecules. mdpi.com

The compound this compound contributes to this understanding by providing a specific data point within the vast piperazine chemical space. The presence of the 3,5-dimethoxy substitution pattern on the benzyl (B1604629) ring is a key structural feature. Comparing the biological activity of this compound with that of other substituted benzylpiperazines (e.g., with different numbers or positions of methoxy (B1213986) groups, or with other substituents) can reveal the importance of this specific substitution for receptor binding or other biological effects. For example, studies on 2,5-dimethoxyphenylpiperidines have shown them to be a novel class of selective serotonin 5-HT2A receptor agonists. nih.gov

Furthermore, the piperazine ring itself is crucial for the activity of many compounds, and modifications to this ring can lead to a loss of activity. nih.gov The exploration of SAR around the piperazine core, including the impact of substitutions on the ring carbons, is an active area of research. nih.gov Data from compounds like this compound helps to populate the SAR landscape, guiding the design of future piperazine-based molecules with desired properties.

Application as a Chemical Precursor or Intermediate for Novel Compound Synthesis

In organic synthesis, piperazine and its derivatives are valuable building blocks and intermediates for the construction of more complex molecules. tuodaindus.comresearchgate.net They are frequently used in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.net For instance, N-(2-Methoxyphenyl)piperazine has been utilized as a building block in the synthesis of ligands for both serotonin and dopamine receptors. nih.gov

Given its structure, this compound can serve as a versatile precursor in multi-step synthetic sequences. The secondary amine in the piperazine ring can be readily functionalized through reactions such as acylation, alkylation, or sulfonylation, allowing for the introduction of a wide range of chemical moieties. This makes it a useful starting material for creating libraries of novel compounds for high-throughput screening. For example, it can be reacted with various electrophiles to generate a diverse set of N-substituted derivatives.

A general synthetic scheme illustrating this is shown below:

Scheme 1: General Synthetic Utility of this compound

Where R-X can be an acyl chloride, an alkyl halide, a sulfonyl chloride, or another electrophilic reagent.

This reactivity allows for the efficient generation of new chemical entities with potential applications in various fields of chemical and pharmaceutical research.

Future Research Directions and Unexplored Avenues for 1 3,5 Dimethoxyphenyl Methyl Piperazine

Exploration of Novel Molecular Targets and Binding Sites

The piperazine (B1678402) ring is a recognized privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov Future research should be dedicated to identifying and validating novel molecular targets for 1-[(3,5-Dimethoxyphenyl)methyl]piperazine. The structural characteristics of piperazine derivatives, such as their two opposing nitrogen atoms, provide a large polar surface area and opportunities for hydrogen bond interactions, which can lead to high affinity and specificity for various receptors. researchgate.netrsc.org

Initial screening efforts could focus on targets where other piperazine derivatives have shown activity. For instance, various piperazine compounds have been investigated as ligands for sigma receptors (σ1R and σ2R) and histamine (B1213489) H3 receptors, which are implicated in neurological and inflammatory conditions. nih.govnih.gov The 3,5-dimethoxyphenyl moiety may also guide exploration toward targets known to bind similar phenylalkylamine structures. A systematic approach, as detailed in the table below, could guide these explorations.

Table 1: Potential Molecular Target Classes for Investigation

Target ClassRationale for InvestigationPotential Research Approach
G-Protein Coupled Receptors (GPCRs) Piperazine derivatives frequently target GPCRs, including serotonergic and dopaminergic receptors, due to their structural resemblance to endogenous ligands. nih.govnih.govRadioligand binding assays followed by functional assays (e.g., cAMP accumulation, calcium mobilization) to determine affinity and efficacy.
Ion Channels Certain piperazine compounds modulate the activity of ion channels, which are critical in cardiovascular and neurological functions.Electrophysiological studies (e.g., patch-clamp) on various ion channel subtypes expressed in cell lines.
Enzymes The piperazine scaffold has been incorporated into enzyme inhibitors, such as those targeting telomerase or PARP-1. nih.govacs.orgHigh-throughput screening against a panel of disease-relevant enzymes, followed by kinetic studies to determine the mechanism of inhibition.
Sigma Receptors Many piperazine derivatives exhibit high affinity for sigma receptors, which are involved in a range of CNS disorders. nih.govnih.govCompetitive binding assays using known sigma receptor ligands and functional assays to determine agonist or antagonist activity. nih.gov

Advancements in Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing piperazine derivatives can involve harsh reagents and generate significant waste. The growing emphasis on sustainable chemical practices necessitates the development of "green" synthetic routes for this compound. researchgate.net Recent advances in synthetic organic chemistry offer several promising avenues.

Photoredox catalysis, for example, has emerged as a powerful and environmentally benign method for C-H functionalization of piperazines, often utilizing visible light and organic photocatalysts. mdpi.comnsf.gov This approach avoids the use of toxic heavy metals and can proceed under mild reaction conditions. Another green strategy is the use of multicomponent reactions, where multiple starting materials are combined in a single step to form the desired product, reducing solvent usage and purification steps. researchgate.netresearchgate.net

Table 2: Comparison of Green Synthesis Strategies

Green Chemistry ApproachDescriptionAdvantages
Photoredox Catalysis Utilizes visible light to initiate radical-based reactions for C-H functionalization of the piperazine ring. mdpi.comnsf.govMild reaction conditions, use of sustainable energy sources, avoidance of toxic metal catalysts. mdpi.com
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate reaction rates and improve yields. researchgate.netReduced reaction times, often higher yields, and improved energy efficiency compared to conventional heating.
Multicomponent Reactions Combines three or more reactants in a single pot to form a complex product, minimizing intermediate isolation steps. researchgate.netbenthamdirect.comIncreased atom economy, reduced solvent waste, and simplified purification processes.
Use of Green Solvents Replaces hazardous organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or ionic liquids. researchgate.netReduced environmental impact and improved safety profile of the synthetic process.

Investigation in Complex In Vitro Biological Systems (e.g., Organoids, 3D Cell Cultures)

To better predict the in vivo efficacy and biological effects of this compound, future studies should move beyond traditional two-dimensional (2D) cell cultures. Three-dimensional (3D) cell culture systems, such as spheroids and organoids, more accurately mimic the complex microenvironment of human tissues. nih.govdrugdiscoverynews.com These models offer insights into cell-cell interactions, nutrient and oxygen gradients, and drug penetration that are not possible with 2D cultures. nih.gov

Organoids, which are self-organizing 3D structures derived from stem cells or primary tissues, are particularly valuable for disease modeling and drug screening. drugdiscoverynews.comnih.govbiocompare.com For example, if a specific molecular target for this compound is identified in a particular organ, patient-derived organoids from that tissue could be used to assess the compound's effect in a more physiologically relevant context. crownbio.com This approach could be instrumental in personalized medicine, allowing for the screening of compounds on organoids derived from individual patients. biocompare.com

Application of Advanced Computational Chemistry and Artificial Intelligence for Predictive Modeling

Computational methods are indispensable tools in modern drug discovery, and their application to this compound could significantly accelerate its development. Molecular docking studies can predict the binding orientation of the compound within the active site of potential target proteins, helping to rationalize structure-activity relationships. nih.gov Molecular dynamics (MD) simulations can further explore the stability of the ligand-protein complex over time. nih.gov

Furthermore, the integration of artificial intelligence (AI) and machine learning (ML) offers powerful predictive capabilities. researchgate.netmdpi.com By training algorithms on large datasets of known bioactive molecules, ML models can predict the potential biological activities and physicochemical properties of novel compounds like this compound. researchgate.net These predictive models can help prioritize which biological targets to investigate and guide the design of new derivatives with improved properties.

MethodologyApplication for this compoundExpected Outcome
Molecular Docking Predict the binding mode and affinity of the compound to a library of known protein structures. nih.govIdentification of high-probability molecular targets and a structural basis for interaction.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the compound when bound to a target, assessing the stability of the interaction. nih.govUnderstanding of the key amino acid residues involved in binding and the conformational changes upon binding.
Quantitative Structure-Activity Relationship (QSAR) Develop models that correlate structural features of piperazine derivatives with their biological activity.Predictive models to guide the synthesis of new analogues with enhanced potency or selectivity.
Machine Learning (ML) / Artificial Intelligence (AI) Use algorithms to predict potential biological targets, ADME properties, and off-target effects based on the compound's structure. researchgate.netmdpi.comPrioritization of experimental studies and reduction of the time and cost associated with drug discovery.

Integration into Multi-Omics Research (e.g., Proteomics, Metabolomics in non-human models)

To gain a holistic understanding of the biological effects of this compound, future research should employ multi-omics approaches in non-human models. nih.gov This involves the integrated analysis of different "omes," such as the proteome (all proteins) and the metabolome (all metabolites), to capture a comprehensive snapshot of the molecular changes induced by the compound. mdpi.com

For instance, after administering the compound to a relevant animal model of a disease, proteomics could identify changes in protein expression levels in target tissues, while metabolomics could reveal alterations in metabolic pathways. frontiersin.org Integrating these datasets can help to elucidate the compound's mechanism of action, identify biomarkers of its activity, and uncover potential off-target effects. mdpi.comnih.gov This systems-level perspective is crucial for a thorough preclinical evaluation. nih.gov

Q & A

Q. What are the established synthetic routes for 1-[(3,5-Dimethoxyphenyl)methyl]piperazine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, piperazine derivatives are often synthesized by reacting 3,5-dimethoxybenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is critical for isolating the target compound . Optimization parameters include solvent polarity (to enhance nucleophilicity), temperature (60–80°C for 12–24 hours), and stoichiometric ratios (1:1.2 molar ratio of benzyl chloride to piperazine). Monitoring reaction progress via TLC or HPLC ensures yield maximization .

Q. Which analytical techniques are most effective for characterizing physicochemical properties of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the piperazine and aryl rings.
  • HPLC-MS for purity assessment (>95% purity threshold) and molecular weight verification (e.g., M+1 ion at m/z 291.2) .
  • Thermogravimetric analysis (TGA) to determine thermal stability, with decomposition temperatures often exceeding 200°C.
  • LogP determination via reversed-phase HPLC to evaluate lipophilicity, which informs bioavailability predictions .

Q. How are solubility and stability profiles assessed for this compound in preclinical studies?

  • Solubility : Tested in phosphate-buffered saline (PBS, pH 7.4) and dimethyl sulfoxide (DMSO) using shake-flask methods. For example, piperazine derivatives with Csp3 fractions >0.3 typically exhibit improved aqueous solubility .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compounds with electron-withdrawing groups (e.g., nitro or trifluoromethyl) may require inert atmosphere storage to prevent degradation .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across different assays?

  • Assay standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known dopamine D3 ligands) to minimize variability .
  • Structural cross-comparison : Compare bioactivity of this compound with analogs (e.g., 4-chlorophenyl or trifluoromethyl derivatives) to identify structure-activity relationships (SAR). For instance, substitution at the para position of the aryl ring often enhances receptor selectivity .
  • Meta-analysis : Aggregate data from multiple studies (e.g., cytotoxic IC50 values) using platforms like PubChem BioAssay to identify outliers .

Q. How is the compound’s selectivity for neurological targets (e.g., dopamine receptors) evaluated?

  • Radioligand binding assays : Compete against [³H]spiperone in transfected cells expressing human D2/D3 receptors. Calculate Ki values using Cheng-Prusoff equations .
  • Functional assays : Measure cAMP inhibition (D2/D3 agonism) or β-arrestin recruitment (biased signaling) via luciferase reporter systems. Piperazine derivatives with bulky aryl groups (e.g., 3,5-dimethoxy) often show higher D3 affinity .

Q. What methodologies are used to assess metabolic stability and cytochrome P450 (CYP) interactions?

  • Liver microsome assays : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. High CYP2D6 inhibition (IC50 <1 µM) is common due to piperazine’s nitrogen lone pairs .
  • Recombinant CYP isoforms : Test inhibition against CYP1A2, CYP2C19, and CYP3A4 using fluorogenic substrates. Piperazine derivatives with methoxy groups show reduced CYP3A4 inhibition compared to halogenated analogs .

Q. How are computational models leveraged to predict toxicity and optimize lead compounds?

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate BBB permeability (e.g., TPSA <70 Ų favors CNS penetration) and Ames test mutagenicity .
  • Molecular docking : Simulate binding to hERG channels (to predict cardiotoxicity) and off-target receptors (e.g., serotonin 5-HT2A). Derivatives with flexible alkyl chains exhibit lower hERG affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.